Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester
CAS No.: 1331910-52-1
Cat. No.: VC0131448
Molecular Formula: C11H22N2O4
Molecular Weight: 250.331
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331910-52-1 |
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Molecular Formula | C11H22N2O4 |
Molecular Weight | 250.331 |
IUPAC Name | methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
Standard InChI | InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2 |
Standard InChI Key | FMMIPXHKHVBJOF-YIZULPLESA-N |
SMILES | CCOC(=O)CNCCCCC(C(=O)OC)N |
Introduction
Structural Features and Chemical Properties
Basic Structure and Nomenclature
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is a modified form of L-lysine, featuring strategic modifications at both the alpha-carboxyl group and the epsilon-amino group. The name indicates several key structural elements:
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The compound is derived from L-lysine, maintaining its stereochemistry at the alpha carbon
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The alpha-carboxyl group is protected as a methyl ester
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The epsilon-amino group (Nε) is modified with an ethoxycarbonylmethyl group
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Four hydrogen atoms are replaced with deuterium (d4)
Similar to other lysine derivatives such as N-Boc-L-lysine methyl ester hydrochloride, this compound features protected functional groups that allow for selective reactivity in synthesis applications .
Molecular Formula and Physicochemical Properties
The molecular structure of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester incorporates the basic lysine backbone with specific modifications. While the exact molecular weight must be calculated based on the precise location of the deuterium atoms, the compound would share certain physicochemical properties with related lysine derivatives, potentially including:
Property | Description |
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Appearance | Likely a white to off-white crystalline powder |
Solubility | Likely soluble in organic solvents such as methanol, DMF, and DMSO |
Stability | Sensitive to hydrolytic conditions due to the ester groups |
Optical Activity | Expected to display optical activity similar to other L-lysine derivatives |
Significance of Deuterium Labeling
The incorporation of four deuterium atoms (d4) represents a significant feature of this compound. Deuterium labeling serves several important purposes in biochemical research:
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Acts as an internal standard for mass spectrometry analysis
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Enables tracking of the compound in metabolic studies
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Provides distinctive spectroscopic properties for identification
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May alter kinetic properties compared to non-deuterated analogues
The strategic placement of deuterium atoms likely occurs at positions that preserve the core reactivity of the molecule while providing analytical advantages.
Synthetic Approaches and Methodologies
Protection Group Strategies
The synthesis would require careful selection of protection groups to allow for selective functionalization. Drawing from strategies used for other lysine derivatives:
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Carboxybenzyl (Cbz) groups may be used for temporary protection of amino functionalities, similar to n-Cbz-l-lysine methyl ester
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Tert-butyloxycarbonyl (Boc) protection might serve as an alternative strategy, as seen in N-Boc-L-lysine methyl ester hydrochloride
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Orthogonal protection would be necessary to differentiate between alpha and epsilon amino groups
These protection strategies allow for the sequential modification of functional groups without unwanted side reactions.
Analytical Characterization Techniques
Spectroscopic Analysis
Characterization of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester would likely employ several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis would reveal the distinctive structural features of this compound:
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1H NMR would show characteristic signals for the methyl ester group, ethoxycarbonyl protons, and the lysine backbone
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13C NMR would confirm the presence of carbonyl groups and the carbon skeleton
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Deuterium NMR could identify the specific locations of deuterium incorporation
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2D NMR techniques would help establish connectivity and confirm the structure
The deuterium labeling would create distinctive patterns in the NMR spectra, with reduced signal intensity at deuterated positions in the 1H NMR.
Mass Spectrometry
Mass spectrometry would be particularly valuable for confirming the molecular weight and deuterium incorporation:
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The molecular ion peak would be shifted by approximately +4 m/z compared to the non-deuterated analogue
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Fragmentation patterns would help confirm the location of the deuterium atoms
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High-resolution mass spectrometry would provide the exact mass for confirmation of molecular formula
Chromatographic Methods
Purification and analysis would likely employ:
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HPLC for purification and purity assessment
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TLC for reaction monitoring during synthesis
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Chiral chromatography to confirm enantiomeric purity
Applications in Research and Development
Peptide Synthesis Applications
Similar to other modified lysine derivatives, Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester likely serves as a valuable building block in peptide synthesis:
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The methyl ester protects the C-terminus during peptide coupling
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The ethoxycarbonylmethyl group provides a reactive handle for further modifications
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Deuterium labeling allows for tracking of the lysine residue in complex peptides
The utility in peptide synthesis would be comparable to that of N-Boc-L-lysine methyl ester hydrochloride, which is widely used in solid-phase peptide synthesis for creating complex and biologically active peptides .
Pharmaceutical Research Applications
In pharmaceutical research, this compound could serve multiple functions:
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As a stable isotope-labeled internal standard for quantitative analysis
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In metabolism studies to track lysine incorporation and modification
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For developing deuterated drugs with potentially altered pharmacokinetic properties
The compound might contribute to drug development targeting neurological disorders, similar to other modified amino acids that enable the effective modification of amino acid sequences .
Bioconjugation and Protein Engineering
The functionalized epsilon-amino group provides a convenient handle for bioconjugation applications:
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Attachment of fluorescent tags for imaging studies
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Conjugation to polymers for drug delivery systems
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Site-specific modification of proteins to study structure-function relationships
These applications align with the documented uses of other lysine derivatives in bioconjugation processes that attach biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic tools .
Comparative Analysis with Related Compounds
Structural Comparison with Other Lysine Derivatives
Practical Considerations for Laboratory Use
Compatibility with Common Reaction Conditions
The compound's functional groups suggest compatibility with various reaction conditions:
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Compatible with standard peptide coupling reagents (HATU, HBTU, DCC, etc.)
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Suitable for solid-phase synthesis protocols
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Compatible with common organic solvents used in peptide chemistry
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Sensitive to strong acids and bases that could hydrolyze the ester groups
Future Research Directions
Applications in Emerging Fields
Potential applications in emerging research areas include:
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Incorporation into peptide-based materials for tissue engineering
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Development of deuterated peptide therapeutics with improved metabolic stability
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Use in quantitative proteomics as an internal standard for lysine-containing peptides
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